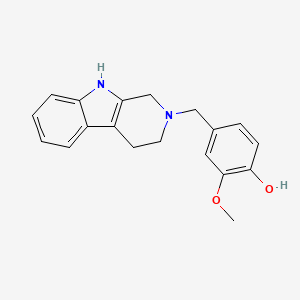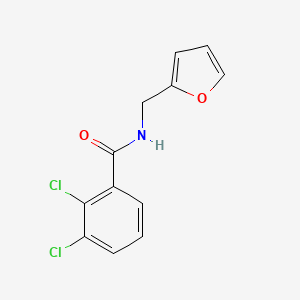
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, also known as DMQS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies. In
Applications De Recherche Scientifique
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have therapeutic effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate is a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which means that it binds to the active site of these enzymes and prevents the breakdown of neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects, including improved cognitive function, memory, and learning ability. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate for lab experiments is its high potency and specificity for acetylcholinesterase and butyrylcholinesterase. This allows for precise control over the inhibition of these enzymes, which can be important for studying their role in various neurological disorders. However, one limitation of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, including its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, as well as its potential side effects and toxicity. Further research is also needed to explore the potential applications of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate in other areas of pharmacology and biochemistry.
Méthodes De Synthèse
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 8-hydroxyquinoline with p-toluenesulfonyl isocyanate, followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate with high purity.
Propriétés
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-5-8-13(9-6-11)22(19,20)21-14-4-2-3-12-7-10-15(18)17-16(12)14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWHTSSNVDOYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2NC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)
![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)



![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)



![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)
![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)
![2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4941503.png)